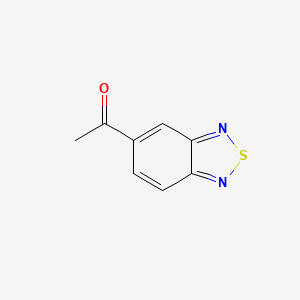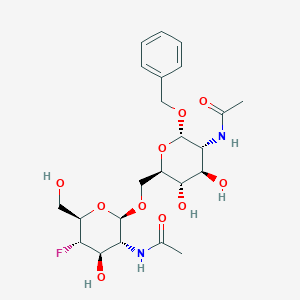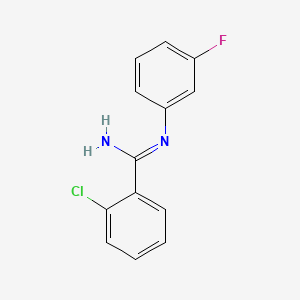
o-Chloro-N-(m-fluorophenyl)benzamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(3-Fluorophenyl)Benzamidine is a chemical compound known for its unique structural properties and potential applications in various fields It is a derivative of benzamidine, characterized by the presence of a chlorine atom and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-Fluorophenyl)Benzamidine typically involves the reaction of 3-fluoroaniline with 2-chlorobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-Fluoroaniline and 2-Chlorobenzoyl Chloride.
Reaction Conditions: The reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Product Isolation: The product is isolated through filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N-(3-Fluorophenyl)Benzamidine may involve large-scale synthesis using automated reactors. The process parameters are optimized to maximize yield and purity while minimizing the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(3-Fluorophenyl)Benzamidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The amidine group can be hydrolyzed to form corresponding amides and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzamidines.
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amines or reduced benzamidines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(3-Fluorophenyl)Benzamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(3-Fluorophenyl)Benzamidine involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(2-Fluorophenyl)Benzamidine
- 2-Chloro-N-(4-Fluorophenyl)Benzamidine
- 2-Chloro-N-(3-Methoxyphenyl)Benzamidine
Uniqueness
2-Chloro-N-(3-Fluorophenyl)Benzamidine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and valuable for specific applications.
Eigenschaften
CAS-Nummer |
23564-72-9 |
|---|---|
Molekularformel |
C13H10ClFN2 |
Molekulargewicht |
248.68 g/mol |
IUPAC-Name |
2-chloro-N'-(3-fluorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C13H10ClFN2/c14-12-7-2-1-6-11(12)13(16)17-10-5-3-4-9(15)8-10/h1-8H,(H2,16,17) |
InChI-Schlüssel |
ALGLYDTUESCZAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=NC2=CC(=CC=C2)F)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


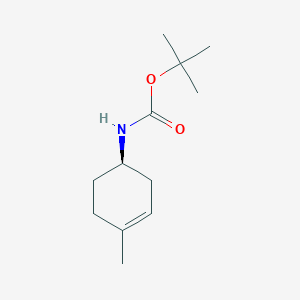

![8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine](/img/structure/B12840149.png)
![6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12840157.png)


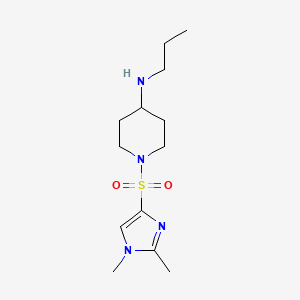
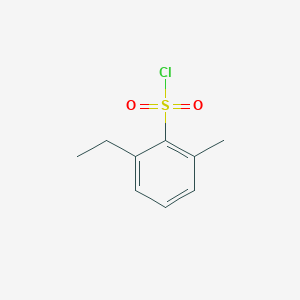
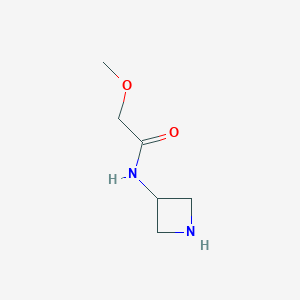
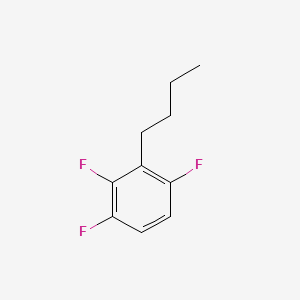
![(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12840191.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B12840193.png)
